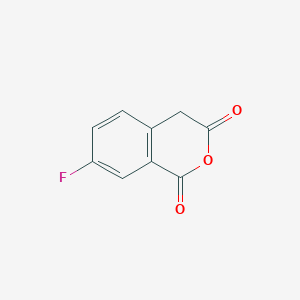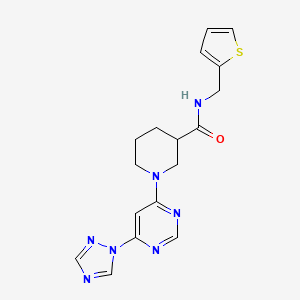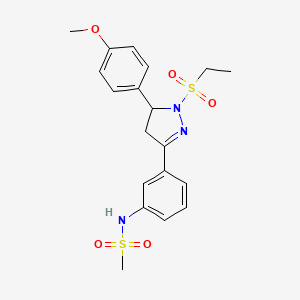
7-fluoro-4H-isochromene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-4H-isochromene-1,3-dione is a chemical compound that belongs to the isochromene family. It has gained significant attention in scientific research due to its potential biological activity and diverse applications. Its molecular formula is C9H5FO3, and it has a molecular weight of 180.134.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-4H-isochromene-1,3-dione involves several methods. One notable method includes the use of amino resin as a scavenger reagent, which results in high purity and is confirmed through NMR, IR, and MS techniques. Another approach involves a metal-free arylation and fluorination method, where a fluorine atom is introduced by trapping the diazonium cation with HF.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
化学反応の分析
Types of Reactions: 7-Fluoro-4H-isochromene-1,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions, particularly involving the fluorine atom, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like diazonium salts and HF are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of carboxylic acids, while substitution reactions can introduce various functional groups into the compound.
科学的研究の応用
7-Fluoro-4H-isochromene-1,3-dione has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound has shown potential anticancer properties, making it relevant in cancer research.
Medicine: Its derivatives are explored for their potential as anticonvulsant agents.
Industry: It is used in the development of materials for organic electronics, particularly in photopolymerization processes.
作用機序
The mechanism by which 7-fluoro-4H-isochromene-1,3-dione exerts its effects involves interactions with molecular targets and pathways. Compounds with similar structures have been used as fluorescent probes for monitoring the concentration of peroxynitrite, indicating potential interactions with reactive nitrogen species. Additionally, its anticancer properties suggest it may interfere with cellular pathways involved in cancer cell proliferation.
類似化合物との比較
Flumioxazin: A structurally related compound with significant herbicidal activity.
1,4-Dihydroxy-2-naphthoic acid derivatives: These compounds share similar structural motifs and have shown potential cytotoxic activity against various cancer cell lines.
2-Chloro-substituted 1,3-diarylpropan-1,3-diones: These compounds exhibit distinct photochemical behaviors and are used in photochemical applications.
Uniqueness: 7-Fluoro-4H-isochromene-1,3-dione stands out due to its unique combination of a fluorine atom and isochromene structure, which imparts specific chemical and biological properties
特性
IUPAC Name |
7-fluoro-4H-isochromene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO3/c10-6-2-1-5-3-8(11)13-9(12)7(5)4-6/h1-2,4H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMDWNBFHZRVAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)F)C(=O)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride](/img/structure/B2430425.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2430429.png)
![5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2430431.png)
![(E)-N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide](/img/structure/B2430433.png)


![2,6-difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2430437.png)


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide](/img/structure/B2430444.png)


![4-amino-N-[(oxolan-2-yl)methyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2430448.png)
